molecular formula C10H10Cl3N3O2 B8083024 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride

Cat. No.: B8083024
M. Wt: 310.6 g/mol
InChI Key: QSAJOAUXRSDDST-UHFFFAOYSA-N
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Description

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and chloroacetic acid, under acidic or basic conditions.

    Amination: The amino group at the 2 position can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinazolines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: Lacks the chloro and acetic acid groups, resulting in different reactivity and applications.

    5,6-Dichloroquinazoline:

    Quinazoline-3-acetic acid: Lacks the amino and chloro groups, leading to different biological and chemical behavior.

Uniqueness

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, while the chloro substituents enhance its reactivity and potential biological activity.

Properties

IUPAC Name

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2.ClH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJOAUXRSDDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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